molecular formula C8H13N3O2 B3321386 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid CAS No. 1341056-07-2

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B3321386
CAS No.: 1341056-07-2
M. Wt: 183.21
InChI Key: LLQKQXDIODREDX-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid (CAS 1909325-45-6) is a pyrazole derivative characterized by a dimethylaminoethyl substituent at the N1-position and a carboxylic acid group at the C3-position of the pyrazole ring. With a molecular weight of 219.67 g/mol and a purity ≥95%, this compound exhibits unique structural features that enhance its versatility in synthetic chemistry. Its applications span pharmaceuticals (e.g., as a drug candidate intermediate), agrochemicals (e.g., pesticide synthesis), and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-10(2)5-6-11-4-3-7(9-11)8(12)13/h3-4H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQKQXDIODREDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with dimethylaminoethyl reagents under controlled conditions. One common method includes the use of 2-(dimethylamino)ethyl chloride and pyrazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: Corresponding carboxylates or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

While specific applications of "1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid" are not extensively detailed in the provided search results, the information available suggests potential uses in scientific research, particularly in the synthesis of pharmaceutical compounds .

Chemical Properties and Structure

  • The compound has a molecular formula of C8H13N3O2 and a molecular weight of 183.2077 g/mol .
  • Its PubChem CID is 64448086 .
  • The compound's structure includes a pyrazole ring with a carboxylic acid group and a dimethylaminoethyl substituent .

Potential Research Applications

  • Synthesis of pyrazole derivatives: The compound can be used as a building block in the synthesis of novel pyrazole derivatives . Pyrazole derivatives have demonstrated antiproliferative effects on cancer cells, kinase inhibition, and DNA-binding interaction, suggesting their potential as antitumor drugs .
  • Kinase Inhibitors: Pyrazole derivatives have been investigated as kinase inhibitors with potential antitumor activity . The presence of the pyrazole group may contribute to off-target effects, such as DNA damage, which can inhibit cancer cell proliferation .
  • DNA Binding Studies: Pyrazole compounds can interact with DNA and may inhibit cancer cell proliferation through a DNA damage mechanism . This suggests a potential application in developing compounds that target DNA for cancer therapy .
  • Bcl-2/Bcl-xL Inhibition: This class of compounds has been explored as inhibitors of Bcl-2 and Bcl-xL, which are proteins involved in apoptosis . Inhibition of these proteins can induce apoptosis in tumor cells, making them potential targets for cancer therapy .
  • GSK3 Inhibitors: Aminopyrazole derivatives have been studied as inhibitors of glycogen synthase kinase 3 (GSK3), a drug target for human African trypanosomiasis (HAT) . These inhibitors have shown selectivity over human CDK2 and GSK3β enzymes and have demonstrated inhibition of the Trypanosoma brucei brucei parasite .

Available Chemical Information

  • The compound is available for purchase from chemical vendors like VWR .
  • It is typically used for research purposes only .
  • The compound is identified by CAS number 1341056-07-2 and MDL number MFCD20330994 .
  • American Elements also lists the compound with CAS number 1909325-45-6, suggesting it may be available as a hydrochloride salt .

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Alkyl vs. Aminoalkyl Substituents

  • 1-Ethylpyrazole-3-carboxylic Acid (CAS 400755-44-4): Replacing the dimethylaminoethyl group with a simple ethyl chain reduces molecular weight (212.23 g/mol) and eliminates the tertiary amine, diminishing solubility in polar solvents and salt-forming capability. This derivative is less suited for pH-sensitive applications .
  • 1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid: The allyl group introduces unsaturation, enabling click chemistry or polymerization. However, the absence of a dimethylamino group limits its use in charge-driven interactions (e.g., ion-pairing in drug delivery) .

Fluorinated Substituents

  • 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic Acid (CAS 1006486-39-0): Fluorination increases lipophilicity (logP ~1.5) and metabolic stability compared to the dimethylaminoethyl analog. This enhances bioavailability in hydrophobic environments but reduces water solubility .

Functional Group Variations at the C3 Position

Carboxylic Acid vs. Ester Derivatives

  • Ethyl 1-(1,1-dimethylethyl)-4-ethyl-1H-pyrazole-3-carboxylate (CAS 682757-46-6) : The ethyl ester group (vs. free carboxylic acid) lowers acidity (pKa ~0.51) and increases lipophilicity, making it more suitable for prodrug formulations. However, it requires hydrolysis for activation in biological systems .
  • 4-Azidomethyl-1-methyl(aryl)-1H-pyrazole-3-carboxylic Acid Ethyl Esters : The azide group enables click chemistry (e.g., Huisgen cycloaddition), a feature absent in the target compound. This expands utility in bioconjugation but introduces safety risks (azide instability) .

Hybrid Derivatives with Additional Functional Groups

  • However, the methyl ester reduces reactivity compared to the free carboxylic acid .
  • 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid (CAS 1020240-43-0) : Aromatic substitution at N1 alters electronic properties (e.g., resonance effects), increasing UV absorbance (λmax ~270 nm) and altering solubility profiles .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (Water) Key Applications Reference
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid 219.67 N1: Dimethylaminoethyl; C3: COOH High (as HCl salt) Drug intermediates, agrochemicals
1-Ethylpyrazole-3-carboxylic Acid 212.23 N1: Ethyl; C3: COOH Moderate Organic synthesis
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic Acid 192.12 N1: Difluoroethyl; C3: COOH Low Lipophilic drug candidates
Ethyl 1-(tert-butyl)-4-ethyl-pyrazole-3-carboxylate 224.30 N1: tert-Butyl; C3: COOEt Very low Prodrug development

Biological Activity

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid, commonly referred to as DMAP-3-COOH, is a nitrogenous heterocyclic compound with significant pharmaceutical potential. Its structure includes a pyrazole ring, a dimethylaminoethyl side chain, and a carboxylic acid functional group, which contribute to its chemical reactivity and biological activity. This article explores the biological activities of DMAP-3-COOH, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C8_{8}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : Approximately 183.2077 g/mol
  • Solubility : The hydrochloride salt form enhances solubility, facilitating its use in biological research and pharmaceutical applications.

Biological Activities

Research indicates that DMAP-3-COOH exhibits a range of biological activities:

  • Antitumor Activity :
    • DMAP-3-COOH has shown potential in inhibiting the growth of various cancer cell lines. For instance, in studies involving liver cancer (HepG2) and cervical cancer (HeLa), the compound demonstrated significant antiproliferative effects with mean growth inhibition percentages of 54.25% and 38.44%, respectively .
  • Inhibition of Kinases :
    • The compound has been identified as a potential inhibitor of several kinases involved in cancer progression. Notably, it has been linked to the inhibition of BRAF kinase activity, which is crucial in melanoma treatment .
  • Anti-inflammatory Effects :
    • DMAP-3-COOH derivatives have been evaluated for their ability to modulate inflammatory responses. In vivo studies indicated that certain derivatives could inhibit LPS-induced TNF-alpha release, highlighting their potential in treating autoimmune diseases .

The mechanisms through which DMAP-3-COOH exerts its biological effects include:

  • Binding Affinity : The compound's structural features allow it to bind effectively to various biological targets, including kinases and other proteins involved in cell signaling pathways.
  • Cell Cycle Regulation : Studies suggest that DMAP-3-COOH can influence cell cycle progression, particularly by inducing apoptosis in cancer cells through modulation of Bcl-2 family proteins .

Case Study 1: Antiproliferative Activity

In a study assessing the antiproliferative activity of various pyrazole derivatives, DMAP-3-COOH exhibited IC50_{50} values indicating robust inhibition against HepG2 and HeLa cell lines while showing minimal toxicity to normal fibroblasts . This selectivity underscores its therapeutic promise.

Case Study 2: Inhibition of Inflammatory Responses

Another significant study focused on the anti-inflammatory properties of DMAP-3-COOH derivatives demonstrated their efficacy in reducing microglial activation and astrocyte proliferation in models of neuroinflammation. The results showed that these compounds could significantly lower TNF-alpha levels in LPS-stimulated cells .

Comparative Analysis

The following table summarizes the biological activities and properties of DMAP-3-COOH compared to related compounds:

Compound NameAntitumor ActivityAnti-inflammatory ActivityKinase Inhibition
DMAP-3-COOHSignificantYesYes
4-Amino-PyrazoleModerateLimitedNo
5-Methyl-PyrazoleLowYesYes

Q & A

Q. What are the key structural features of 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid, and how do they influence reactivity?

The compound contains a pyrazole ring substituted with a dimethylaminoethyl group at the N1 position and a carboxylic acid group at the C3 position. The dimethylaminoethyl group introduces steric and electronic effects, potentially enhancing solubility in polar solvents and modulating intermolecular interactions. The carboxylic acid moiety enables salt formation (e.g., dihydrochloride derivatives) and participation in hydrogen bonding, critical for crystallinity and biological interactions .

Q. What synthetic routes are available for preparing this compound?

Synthesis typically involves:

  • Step 1 : Alkylation of pyrazole precursors with 2-(dimethylamino)ethyl halides.
  • Step 2 : Functionalization of the C3 position via carboxylation (e.g., using CO₂ under catalytic conditions) or hydrolysis of ester intermediates.
  • Optimization : Reaction conditions (e.g., temperature, solvent polarity) must be tailored to minimize side reactions, such as over-alkylation or decarboxylation. Characterization via NMR and LC-MS is essential to confirm purity .

Q. How can researchers characterize the purity and stability of this compound under laboratory conditions?

  • Purity : Use HPLC with UV detection (λ ~210–260 nm) and compare retention times against standards.
  • Stability : Conduct accelerated degradation studies (e.g., exposure to heat, light, humidity) and monitor via TLC or mass spectrometry. The carboxylic acid group may degrade under alkaline conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
  • Formulation Adjustments : Improve bioavailability via salt formation (e.g., dihydrochloride) or nanoparticle encapsulation .
  • Target Engagement Studies : Use radiolabeled analogs to confirm binding to intended biological targets .

Q. How does the stereochemistry of substituents affect the compound’s pharmacological activity?

The dimethylaminoethyl group’s conformational flexibility may allow multiple binding modes with targets like GPCRs or enzymes. Computational docking (e.g., Schrödinger Suite) can model interactions, while enantiomeric resolution (e.g., chiral HPLC) can isolate active stereoisomers .

Q. What computational methods are suitable for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

  • Software : Use QSAR models in tools like ADMET Predictor or SwissADME.
  • Key Parameters : LogP (~1.5–2.5) for membrane permeability, polar surface area (<140 Ų) for blood-brain barrier penetration, and CYP450 inhibition potential. Experimental validation via hepatic clearance assays is critical .

Q. How can crystallographic data improve the design of analogs with enhanced activity?

X-ray crystallography (e.g., single-crystal diffraction) reveals hydrogen-bonding networks and steric constraints in the target-binding pocket. For example, modifying the carboxylic acid to an amide may reduce polarity while retaining binding affinity .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose as hazardous waste .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between batches?

  • Standardization : Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS).
  • Impurity Profiling : Employ high-resolution mass spectrometry (HRMS) to detect trace contaminants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid
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1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid

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